molecular formula C12H9F3N2O3 B6386055 (2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% CAS No. 1261953-51-8

(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95%

Cat. No. B6386055
CAS RN: 1261953-51-8
M. Wt: 286.21 g/mol
InChI Key: BIKZWVUCMSYIPO-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% (hereafter referred to as DHMPT) is a trifluoromethylphenylpyrimidine derivative with potential applications in the fields of chemistry, biochemistry, and medicine. DHMPT is a highly efficient reagent for the synthesis of organic compounds, and its use in chemical synthesis has been extensively studied. In the medical field, DHMPT has been investigated for its potential to treat various diseases, including cancer, diabetes, and infectious diseases.

Scientific Research Applications

DHMPT has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In the field of chemistry, DHMPT has been used as a reagent for the synthesis of various organic compounds. In biochemistry, DHMPT has been studied for its potential to inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In medicine, DHMPT has been investigated for its potential to treat various diseases, including cancer, diabetes, and infectious diseases.

Mechanism of Action

The mechanism of action of DHMPT is not fully understood. However, it is believed that DHMPT may act as an inhibitor of certain enzymes, such as proteases, kinases, and phosphatases. In addition, DHMPT may act as an antioxidant, which could explain its potential to treat certain diseases.
Biochemical and Physiological Effects
DHMPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DHMPT can inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In vivo studies have shown that DHMPT can reduce inflammation and oxidative stress, as well as modulate the immune response.

Advantages and Limitations for Lab Experiments

The use of DHMPT in laboratory experiments has both advantages and limitations. The main advantage of using DHMPT in laboratory experiments is its high efficiency and yield in the synthesis of organic compounds. The main limitation of using DHMPT in laboratory experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines.

Future Directions

The potential applications of DHMPT are vast, and there are numerous future directions for research. These include further studies into the mechanism of action of DHMPT, as well as studies into its potential to treat various diseases, such as cancer, diabetes, and infectious diseases. In addition, further research into the potential toxicity of DHMPT, as well as its potential to interact with other drugs, is needed. Finally, further research into the potential applications of DHMPT in the fields of chemistry, biochemistry, and medicine is needed.

Synthesis Methods

DHMPT can be synthesized through a variety of methods, including the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a base. This reaction typically yields DHMPT in yields of up to 95%. Other methods for the synthesis of DHMPT include the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a Lewis acid, or the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a strong base.

properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-9-3-2-6(12(13,14)15)4-7(9)8-5-16-11(19)17-10(8)18/h2-5H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKZWVUCMSYIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine

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